3-(2,2,2-Trifluoroethyl)-1-[2-(trifluoromethyl)phenyl]urea
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Description
The compound “1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea” is a urea derivative with trifluoroethyl and trifluoromethylphenyl substituents. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with the appropriate amine. In this case, 2,2,2-trifluoroethyl isocyanate would be reacted with 2-(trifluoromethyl)aniline .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of fluorine atoms might also affect the compound’s physical properties, such as its polarity and boiling point .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions typical for ureas, such as hydrolysis. The presence of the trifluoromethyl group might also enable reactions such as nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the urea moiety. For example, it might have a relatively high boiling point due to the polarity imparted by the fluorine atoms and the ability of the urea group to form hydrogen bonds .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)5-17-8(19)18-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAHVFJFPNULKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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